molecular formula C13H11Cl2NO5 B2826219 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 186973-04-6

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2826219
CAS No.: 186973-04-6
M. Wt: 332.13
InChI Key: ZNOKIVVGKSPAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 186973-04-6) is a versatile chemical building block in organic and medicinal chemistry research. This compound, with a molecular formula of C13H11Cl2NO5 and a molecular weight of 332.13 g/mol, is a derivative of Meldrum's acid, known for its high acidity and reactivity . Its primary research value lies in its role as a key intermediate in the synthesis of 4(1H)-quinolone and quinolin-4-ol derivatives, which are privileged scaffolds in drug discovery due to their wide range of biological properties . The structure of related analogs reveals an approximately planar conformation stabilized by intramolecular hydrogen bonding, which is crucial for its reactivity . In synthetic pathways, this compound can be formed through the condensation of a substituted aniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) . Researchers utilize it in cyclization reactions, where thermal cracking can lead to the formation of complex heterocyclic systems . This makes it an invaluable synthon for constructing various heterocyclic compounds, including those with potential antitumor activity . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-13(2)20-11(18)9(12(19)21-13)10(17)16-6-3-4-7(14)8(15)5-6/h3-5,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCIFELPNIATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=C(C(=O)O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a suitable diol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichloroaniline Group: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with an appropriate electrophile.

    Hydroxymethylene Addition: The final step involves the addition of a hydroxymethylene group to the dioxane ring, which can be achieved through a condensation reaction with formaldehyde or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dichloroaniline moiety can be reduced to form aniline derivatives.

    Substitution: The chlorine atoms in the dichloroaniline group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Carbonyl derivatives of the original compound.

    Reduction Products: Aniline derivatives with reduced chlorine content.

    Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is studied for its potential as a bioactive molecule. Its dichloroaniline moiety suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its dichloroaniline and hydroxymethylene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Donating Groups: Chloro and nitro substituents (e.g., target compound and ) increase electrophilicity, favoring nucleophilic attacks at the methylidene carbon. This enhances their utility in forming heterocycles like quinolones . Methoxy groups () donate electrons via resonance, reducing electrophilicity but improving solubility in polar solvents .

Biological Relevance: Chlorinated derivatives (e.g., target compound) are preferred in drug intermediates due to increased lipophilicity, which enhances membrane permeability in bioactive molecules .

Synthetic Adaptability :

  • Electron-deficient derivatives (e.g., nitro-substituted) require milder reaction conditions to avoid decomposition, whereas methoxy-substituted analogs tolerate broader catalytic conditions (e.g., La(OTf)₃, TiCl₄) .
  • The hydroxy group in the target compound may participate in hydrogen bonding, influencing crystallinity and stability, as observed in SHELX-refined structures .

Physical Properties and Crystallography

  • Solubility : Methoxy-substituted derivatives () show higher solubility in organic solvents (e.g., THF, DCM) compared to chlorinated analogs due to reduced crystallinity .
  • Crystal Packing : SHELX-refined structures () reveal that chloro and nitro groups promote tighter molecular packing via halogen bonding, increasing melting points .

Biological Activity

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as a Meldrum's acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure and the presence of a dichloroaniline moiety, which may contribute to its pharmacological properties. The primary focus of this article is to explore the biological activity of this compound through various studies, including antimicrobial and anticancer effects.

  • Molecular Formula : C13H11Cl2NO5
  • Molecular Weight : 332.14 g/mol
  • CAS Number : 186973-04-6
  • Purity : >90% .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.0 μM
Escherichia coli12.0 μM
Pseudomonas aeruginosa18.5 μM
Multiresistant E. coli20.0 μM
Multiresistant S. aureus22.0 μM

The compound demonstrated a synergistic effect when combined with common antibiotics, enhancing their efficacy against resistant strains . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in several cancer cell lines. Notably, it showed selective cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa15.74.8
A54921.83.6
LS17430.52.9
MRC-5 (Normal)>100-

The selectivity index indicates that the compound preferentially targets cancer cells over normal fibroblasts, suggesting a promising therapeutic profile .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cells:

  • DNA Binding : Molecular docking studies indicate strong binding affinity to DNA and enzymes involved in DNA replication such as topoisomerase II .
  • Enzymatic Inhibition : The compound acts as a Michael acceptor for nucleophiles in key enzymes involved in bacterial metabolism and cancer cell proliferation .

Case Study 1: Synergistic Effects with Antibiotics

In a study examining the combination of this compound with traditional antibiotics against resistant bacterial strains, results indicated that it significantly lowered the MIC values of antibiotics like ciprofloxacin and amoxicillin when used in conjunction . This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Cell Line Studies

In research involving multiple cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways while sparing normal cells from significant toxicity . This dual activity highlights its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the most efficient synthetic routes for 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

The compound can be synthesized via condensation reactions between substituted anilines and malonate derivatives. A green chemistry approach involves using aromatic aldehydes, isopropylidene malonate, and hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media. This method offers high yields (72–85%), short reaction times (~2 hours), and environmental benefits due to neutral conditions and reduced solvent waste . For derivatives with dichloroanilino groups, precise stoichiometric ratios and temperature control (e.g., reflux in water) are critical to avoid side reactions .

Q. How can researchers characterize the structural conformation of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Studies reveal that the dioxane ring adopts a half-boat conformation, with the aminomethylene unit forming an intramolecular N–H⋯O hydrogen bond with the adjacent carbonyl oxygen. Dihedral angles between the aromatic ring and dioxane plane (e.g., 8.23°) provide insights into planarity and steric effects . Complementary techniques include:

  • NMR spectroscopy : Distinct ¹H signals for methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) confirm substitution patterns .
  • IR spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate functional groups .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for this compound?

The dichloroanilino moiety enhances electron-withdrawing effects, improving binding to biological targets like enzymes or receptors. Modifications to the dioxane ring (e.g., methyl groups at C2 and C6) increase steric bulk, reducing metabolic degradation. SAR studies highlight that replacing hydroxy-methylene with sulfoxide or thiomethyl groups alters redox activity and target selectivity . Derivatives with methoxy or acetyl substituents on the aromatic ring show enhanced cytotoxicity in cancer cell lines, suggesting π-π stacking interactions with DNA .

Q. How can molecular docking simulations guide the study of this compound’s biological interactions?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to targets such as topoisomerase II or kinase enzymes. Key parameters include:

  • Grid box size : Adjusted to encompass the active site (e.g., 25 ų for ATP-binding pockets).
  • Scoring functions : MM/GBSA or Glide XP refine pose rankings. Experimental validation via in vitro assays (e.g., fluorescence polarization) is essential to resolve discrepancies between computational predictions and observed IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Mitigation strategies include:

  • Purity validation : HPLC (≥95% purity) and LC-MS to confirm molecular integrity .
  • Standardized protocols : Replicate studies under identical buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HeLa or MCF-7). Comparative analysis with structurally analogous compounds (e.g., 5-arylmethylene-dioxane-diones) can isolate substituent-specific effects .

Q. What strategies optimize the design of derivatives for improved pharmacological activity?

  • Thermolysis : Heating the compound generates 4(1H)-quinolone derivatives, which exhibit anticancer and antimalarial properties .
  • Functionalization : Introducing sulfoxide (via m-CPBA oxidation) or phosphonium salts (via triphenylphosphine reactions) modulates solubility and target engagement .
  • Hybrid molecules : Conjugation with known pharmacophores (e.g., acetylphenyl groups) enhances dual-target inhibition .

Methodological Guidance

Q. What are best practices for green synthesis of this compound?

  • Use water as a solvent and HTMAB as a phase-transfer catalyst to minimize organic waste .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to avoid over-reaction .
  • Purify via ethanol recrystallization to achieve >99% enantiomeric excess in chiral derivatives .

Q. How does molecular conformation influence reactivity and bioactivity?

The half-boat conformation of the dioxane ring positions the dichloroanilino group for optimal hydrogen bonding with biological targets. Intramolecular N–H⋯O interactions stabilize the planar geometry, reducing rotational freedom and enhancing binding specificity. Substituents at C2 and C6 (methyl groups) create a hydrophobic pocket, improving membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.